molecular formula C12H17NO6-2 B1661545 1-(Tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid CAS No. 920297-39-8

1-(Tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid

Cat. No. B1661545
CAS RN: 920297-39-8
M. Wt: 271.27
InChI Key: VACTVXMKHNDVTL-UHFFFAOYSA-L
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Description

“1-(Tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid” is a chemical compound with the molecular formula C12H19NO6 . It is commonly used in scientific research.


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO6/c1-12(2,3)19-11(18)13-5-7(9(14)15)4-8(6-13)10(16)17/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,17)/p-2 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of “1-(Tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid” is 271.27 . The compound should be stored at a temperature between 2 and 8 degrees Celsius .

Scientific Research Applications

Synthesis of GABA_A Receptor Agonists

This compound serves as a reactant in the synthesis of GABA_A receptor agonists . These are compounds that can bind to GABA_A receptors in the brain, mimicking the inhibitory effects of the neurotransmitter GABA. This application is crucial in developing treatments for conditions like anxiety, insomnia, and epilepsy.

Creation of Piperidine Derivatives

Due to its structural features, 1-(Tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid is used to create a variety of piperidine derivatives . These derivatives are valuable in medicinal chemistry for their potential pharmacological properties.

Development of Selective TACE Inhibitors

Researchers utilize this compound in the development of selective TACE (TNF-α Converting Enzyme) inhibitors . TACE inhibitors can potentially treat various inflammatory diseases, including rheumatoid arthritis and cancer, by controlling the activity of TNF-α, a pro-inflammatory cytokine.

Formulation of HDL-Elevating Agents

The compound is involved in formulating agents that elevate high-density lipoprotein (HDL) levels . HDL is known as “good cholesterol,” and increasing its levels can help reduce the risk of cardiovascular diseases.

Synthesis of α-Sulfonyl Hydroxamic Acid Derivatives

It’s used in synthesizing α-sulfonyl hydroxamic acid derivatives , which have potential applications in treating various diseases due to their inhibition of histone deacetylase (HDAC). HDAC inhibitors are promising in cancer therapy as they can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Production of Iboga-Alkaloid Family Chemicals

This compound is also a reactant in the production of chemicals in the Iboga-alkaloid family . These alkaloids are of interest for their use in neuropharmacology and potentially in treating addiction disorders.

Inhibition of Myocardin-Related Transcription Factor A (MRTF-A)

1-(Tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid: is used in studies to suppress pathological processes like cancer cell migration, tissue fibrosis, and atherosclerotic lesions development by inhibiting MRTF-A . MRTF-A is a critical factor for epithelial-mesenchymal transition (EMT), a process implicated in cancer progression.

Palladium-Catalyzed α-Arylation of Esters

The compound serves as a substrate in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides . This reaction is significant in organic synthesis, leading to the creation of compounds like 4-pyridylpiperidinyl esters , which have various pharmaceutical applications.

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found online . It is always recommended to refer to the MSDS for detailed safety and hazard information.

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-5-7(9(14)15)4-8(6-13)10(16)17/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACTVXMKHNDVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid

CAS RN

920297-39-8
Record name 1-(1,1-Dimethylethyl) 1,3,5-piperidinetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=920297-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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